N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(4-Fluorobenzyl)-N⁴-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by dual fluorine substitutions: a 4-fluorobenzyl group at the N⁶ position and a 4-fluorophenyl group at the N⁴ position, with a phenyl ring at the 1-position of the pyrazole core. This structural framework is associated with kinase inhibition and receptor antagonism, as seen in related compounds targeting insulin-like growth factor (IGF) receptors . The fluorine atoms likely enhance binding affinity via hydrophobic interactions and improve metabolic stability, common features in fluorinated pharmacophores.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N6/c25-17-8-6-16(7-9-17)14-27-24-30-22(29-19-12-10-18(26)11-13-19)21-15-28-32(23(21)31-24)20-4-2-1-3-5-20/h1-13,15H,14H2,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGWKKQEYIALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (referred to as compound 1) is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN6 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 6-N-[(4-fluorophenyl)methyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| InChI Key | HOYJFFLJSQPXTN-UHFFFAOYSA-N |
Compound 1 exhibits its biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of epidermal growth factor receptors (EGFR), which play a crucial role in cell proliferation and survival. The compound's structural similarity to ATP allows it to act as an ATP-competitive inhibitor, interfering with kinase activity critical for cancer cell growth .
- Apoptotic Induction : In vitro studies have shown that compound 1 can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). It promotes an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways .
Biological Activity Studies
Recent studies have evaluated the anti-proliferative effects of compound 1 and its derivatives. The following table summarizes key findings from selected research articles:
Case Study 1: Anti-Cancer Activity
In a study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, compound 1 was highlighted for its potent anti-proliferative activity against A549 and HCT-116 cell lines. The study demonstrated that compound 1 not only inhibited cell growth but also triggered apoptotic pathways, making it a promising candidate for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition
Another investigation assessed the kinase inhibitory activity of various pyrazolo[3,4-d]pyrimidine derivatives against wild-type and mutant forms of EGFR. Compound 1 showed significant potency against both forms, suggesting its potential utility in treating cancers with EGFR mutations that confer resistance to existing therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Functional Analysis
Impact of Fluorine Substitution
- Positional Effects : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl analog (). Fluorine at the para position may enhance π-π stacking with aromatic residues in kinase binding pockets compared to meta substitution .
- Hydrophobicity vs. The low solubility of the chloro-methyl derivative (0.5 µg/mL, ) underscores this trade-off .
Role of Alkyl and Aromatic Groups
- N⁶ Alkyl Chains : Propyl () and ethyl () groups at N⁶ increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. The 4-fluorobenzyl group in the target compound balances bulk and polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
